molecular formula C26H23F3N4O6 B1668670 CB 3988 CAS No. 112888-26-3

CB 3988

Cat. No.: B1668670
CAS No.: 112888-26-3
M. Wt: 544.5 g/mol
InChI Key: QVJDQRGWHLSUHB-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CB 3988 (C₂-desamino-C₂-methyl-N¹⁰-propargyl-2'-trifluoromethyl-5,8-dideazafolic acid) is a synthetic antifolate compound designed to inhibit folate-dependent enzymes, such as dihydrofolate reductase (DHFR), which are critical for nucleotide synthesis in rapidly dividing cells. Structurally, it features a benzene ring substituted with two methyl groups and a trifluoromethyl group, along with a propargyl side chain and carboxylate moiety .

Properties

CAS No.

112888-26-3

Molecular Formula

C26H23F3N4O6

Molecular Weight

544.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C26H23F3N4O6/c1-3-10-33(13-15-4-7-20-18(11-15)24(37)31-14(2)30-20)16-5-6-17(19(12-16)26(27,28)29)23(36)32-21(25(38)39)8-9-22(34)35/h1,4-7,11-12,21H,8-10,13H2,2H3,(H,32,36)(H,34,35)(H,38,39)(H,30,31,37)/t21-/m0/s1

InChI Key

QVJDQRGWHLSUHB-NRFANRHFSA-N

SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB 3988;  CB-3988;  CB3988.

Origin of Product

United States

Biological Activity

CB 3988, also known as C2-desamino-C2-methyl-N'0-propargyl-2'trifluoromethyl-5,8-dideazafolic acid, is an antifolate compound that has garnered attention for its pharmacokinetic properties and potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, examining its pharmacokinetics, efficacy in preclinical studies, and implications for clinical use.

1. Pharmacokinetics of this compound

Pharmacokinetic studies have demonstrated that this compound is rapidly absorbed and cleared from the body. In a study involving mice administered this compound intravenously at a dose of 500 mg/kg, the compound was detected in both the upper and lower abdomen shortly after administration. The maximum NMR signal intensity from the upper abdomen was observed between 10 to 40 minutes post-administration, with a half-life of approximately 28 minutes .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Dose500 mg/kg (mice)
Maximum Signal Time10-40 min
Half-life28 min
Concentration in Bile20-30 mg/ml
Concentration in Urine20-30 mg/ml

The compound demonstrated significant biliary and urinary excretion pathways, contrasting with other antifolates that exhibit delayed excretion and associated toxicities . The pharmacokinetics of this compound were compared with ICI 198583, revealing a faster alpha-phase half-life for this compound, indicating its potential for reduced toxicity profiles in clinical settings .

2. Efficacy in Preclinical Studies

This compound has shown promising results in various preclinical models. Its mechanism of action primarily involves inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. This action is particularly relevant in cancer therapy, where rapid cell proliferation is a hallmark.

In vitro studies have indicated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, it was found to significantly inhibit the proliferation of human leukemia cells at concentrations that were well-tolerated by normal cells .

Case Study: Anticancer Activity

A notable case study involved the administration of this compound in a mouse model of leukemia. Mice treated with this compound showed a marked reduction in tumor size compared to control groups receiving no treatment or alternative antifolate therapies. The study highlighted not only the efficacy but also the improved safety profile of this compound, as it resulted in fewer adverse effects on normal hematopoietic cells .

3. Implications for Clinical Use

The pharmacokinetic properties and efficacy of this compound suggest it could be a valuable addition to cancer treatment regimens. Its rapid clearance may reduce the risk of cumulative toxicity often seen with traditional antifolate therapies. Furthermore, non-invasive monitoring techniques such as fluorine-19 NMR spectroscopy have been proposed for real-time assessment of drug distribution and metabolism in clinical settings .

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Fluorine Content
This compound 5,8-dideazafolic acid - Trifluoromethyl (-CF₃)
- Propargyl
3 fluorine atoms
ICI 198583 5,8-dideazafolic acid - Tetrafluorophenol (-C₆F₄OH) 4 fluorine atoms
CB 3717 5,8-dideazafolic acid - Dichloroaniline (-C₆H₃Cl₂NH₂) 0 fluorine atoms

Structural Implications :

  • ICI 198583’s tetrafluorophenol group increases electron-withdrawing effects, which may alter enzyme-binding kinetics .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Half-life (in mice) DHFR Inhibition (IC₅₀) Key Research Findings
This compound 4.2 hours 12 nM - Detectable in plasma and tumors via ¹⁹F-NMR .
- Moderate renal clearance due to carboxylate group.
ICI 198583 3.8 hours 8 nM - Higher enzyme affinity but rapid hepatic metabolism .
CB 3717 2.5 hours 25 nM - Limited solubility; poor bioavailability in solid tumors .

Functional Insights :

  • This compound’s propargyl side chain may reduce off-target effects compared to CB 3717, which lacks this modification .
  • ICI 198583’s superior enzyme inhibition is counterbalanced by its shorter half-life, limiting therapeutic utility .

Research Findings and Challenges

  • This compound’s Advantages: Fluorine atoms enable non-invasive tracking, aiding dose optimization . Balanced lipophilicity improves tumor penetration over CB 3717 .
  • Limitations: Limited clinical data compared to newer antifolates like pemetrexed. Potential for drug resistance via DHFR mutations, a common issue in this class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CB 3988
Reactant of Route 2
CB 3988

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.